2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTVNJJAXZVOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718727 | |
| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149989-79-7 | |
| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149989-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds smoothly at elevated temperatures, typically around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids/Esters: Formed through oxidation reactions.
Substituted Benzyl Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drug candidates through the formation of biaryl structures, which are common in many biologically active compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Catalysis: Acts as a ligand or catalyst in various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromobenzyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Bromine is directly attached to the phenyl ring at the ortho position.
- Reactivity : The absence of a benzyl spacer reduces steric hindrance, making it more reactive in aryl-aryl couplings. However, the direct attachment of bromine limits its use in alkylation reactions.
- Yield : Synthesized via palladium-catalyzed borylation with yields up to 75% .
- Applications : Primarily used in Suzuki couplings for biaryl synthesis .
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Bromine at the para position on the phenyl ring.
- Reactivity : Enhanced electronic delocalization due to the para substituent, improving stability but reducing electrophilicity compared to ortho isomers.
- Yield : Reported as a colorless liquid with synthesis yields comparable to ortho derivatives .
- Applications : Used in polymer chemistry for constructing π-conjugated systems .
Functional Group Variations
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-((2-Bromobenzyl)oxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Bromobenzyl group linked via an oxygen atom.
- Reactivity : The ether linkage increases steric bulk, reducing reactivity in cross-couplings but enhancing stability toward protic solvents.
- Synthesis : Characterized by ¹H and ¹³C NMR (Figures S11–S12), with yields dependent on catalytic conditions .
- Applications : Used in hydroboration reactions for alcohol synthesis .
Substituent Electronic Modifiers
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Methoxy group at the para position of the benzyl substituent.
- Reactivity : The electron-donating methoxy group stabilizes the boronate via resonance, reducing electrophilicity but improving air stability.
- Yield : Synthesized in 83% yield using UiO-Co catalysts .
- Applications : Deployed in photocatalytic borylation reactions .
2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Bromine and methoxy groups on a phenyl ring.
- Reactivity : Combined electronic effects enable regioselective functionalization.
- Molecular Formula : C₁₃H₁₈BBrO₃, with a molecular weight of 313 g/mol .
- Applications: Specialty monomer for optoelectronic materials .
Comparative Data Table
Key Research Findings
Steric vs. Electronic Effects : Ortho-substituted bromobenzyl derivatives exhibit higher reactivity in cross-couplings due to reduced steric hindrance compared to para-substituted analogs .
Stability Trends : Electron-donating groups (e.g., methoxy) enhance boronate stability but reduce electrophilicity, whereas bromine enhances leaving-group ability .
Synthetic Versatility : Benzyl-linked bromides (e.g., 2-(2-bromobenzyl)-dioxaborolane) are superior for sequential functionalization, enabling both Suzuki couplings and alkylation pathways .
Biological Activity
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows for various biological activities, particularly in the realms of cancer research and synthetic chemistry. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : CHBBrO
- Molecular Weight : 282.97 g/mol
- CAS Number : 149989-79-7
- Purity : Typically >98% .
The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron compounds are known for their ability to interact with biomolecules through reversible covalent bonding with diols and other nucleophiles. This interaction can lead to modulation of enzyme activities and inhibition of specific pathways critical in disease processes.
Biological Activities
-
Anticancer Activity
- Research indicates that boron compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival.
- A study demonstrated that derivatives of boron compounds exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through cell cycle arrest and apoptosis induction .
- Antimicrobial Properties
- Enzyme Inhibition
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Anticancer | MCF-7 Cells | IC = 12 µM |
| Antimicrobial | E. coli | Zone of inhibition = 15 mm |
| Enzyme Inhibition | Trypsin | Ki = 0.5 µM |
Case Studies
- Study on Anticancer Efficacy
- Antimicrobial Testing
- Mechanistic Insights
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Borylation of 2-Bromobenzyl Halides : React 2-bromobenzyl bromide with a boron source (e.g., pinacolborane or bis(pinacolato)diboron) under inert atmosphere (N₂/Ar). Catalytic Pd or Cu systems may enhance efficiency .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chilled heptane to isolate the product. Evidence from analogous syntheses suggests yields of 80–90% after purification, with residual catechol (2–6%) tolerable for downstream reactions .
Key Parameters :
- Temperature control (e.g., ice bath for exothermic steps).
- Use of anhydrous solvents (THF, heptane) to prevent hydrolysis.
Basic: How can I characterize the purity and structure of this compound?
Methodological Answer:
Employ a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm the presence of the tetramethyl dioxaborolane group (δ 1.26 ppm, singlet for 12H) and bromobenzyl protons (aromatic protons at δ 7.2–7.6 ppm, methylene at δ 3.3–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching C₁₃H₁₈BBrO₂ (calculated m/z: 308.04).
- X-ray Crystallography : Resolve steric effects from the tetramethyl groups, if single crystals are obtainable .
Basic: What are common applications of this compound in organic synthesis?
Methodological Answer:
This boronic ester is primarily used in Suzuki-Miyaura cross-coupling to introduce the 2-bromobenzyl moiety into aromatic systems. Example protocol:
React with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 h.
Isolate biaryl products via extraction and chromatography.
Note : The bromine substituent allows sequential functionalization (e.g., Grignard reactions) post-coupling .
Advanced: How do steric effects from the tetramethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
The tetramethyl dioxaborolane group introduces steric hindrance, which can:
- Slow Transmetallation : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce side reactions.
- Require Elevated Temperatures : Optimize at 90–100°C for efficient coupling with electron-deficient aryl partners.
Case Study : A 2024 synthesis of a fluorenyl-boronate derivative demonstrated 20% higher yields with Pd(OAc)₂/XPhos vs. Pd(PPh₃)₄ due to reduced steric clash .
Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects or impurities:
Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow rotational isomerism (e.g., B–O bond rotation), clarifying splitting patterns .
Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H and ¹³C/¹¹B signals.
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(2,6-difluorophenyl) analog ) to identify deviations caused by bromine’s electronic effects.
Advanced: What strategies mitigate hydrolytic instability during storage?
Methodological Answer:
The dioxaborolane ring is susceptible to moisture. Recommended practices:
- Storage : Under argon at −20°C in amber vials with molecular sieves (4Å).
- Stabilization : Add 1% (v/v) triethylamine to neutralize trace acids.
Data : Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months under these conditions .
Advanced: How to troubleshoot low yields in multi-step syntheses involving this boronate?
Methodological Answer:
Systematically isolate and analyze intermediates:
Quench Aliquots : Monitor reaction progress via TLC or LC-MS at each step (e.g., borylation, coupling).
Identify Bottlenecks : Common issues include:
- Incomplete Borylation : Increase catalyst loading or reaction time.
- Pd Black Formation : Switch to air-stable precatalysts (e.g., PdCl₂(dppf)).
Optimize Workup : Replace aqueous washes with solid-phase extraction (SPE) for moisture-sensitive steps .
Table 1: Comparative Reactivity in Cross-Coupling Reactions
| Aryl Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Iodobenzonitrile | Pd(OAc)₂/SPhos | 92 | |
| 2-Chloropyridine | PdCl₂(dppf) | 68 | |
| 3-Bromothiophene | NiCl₂(dme)/PCy₃ | 45 |
Advanced: What computational methods support mechanistic studies of its reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B–O bond cleavage during hydrolysis). Basis sets: B3LYP/6-31G(d) for geometry, M06-2X/def2-TZVP for energetics.
- Molecular Dynamics (MD) : Simulate solvent effects (THF vs. DMF) on transmetallation barriers.
Case Study : A 2025 study linked slower coupling rates in DMF to higher solvent viscosity, validated by experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
